molecular formula C12H12N2O2 B8498289 4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- CAS No. 42956-84-3

4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl-

Cat. No.: B8498289
CAS No.: 42956-84-3
M. Wt: 216.24 g/mol
InChI Key: PJTOQULKVMWVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42956-84-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-ethoxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-8-10(15)13-12(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)

InChI Key

PJTOQULKVMWVLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)NC(=N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.14 g (20.0 mmol) of benzamidine hydrochloride hydrate, 1.65 g (20.1 mmol) of powdered anhydrous sodium acetate, 4.17 g (22.2 mmol) of ethyl 3,3-diethoxyacrylate and 10 mL of DMSO was heated at 120° C. for 8 h. The mixture was cooled, diluted with 50 mL of 5% aqueous NaOH and washed with two 100 mL portions of ether. The aqueous layer was acidified with concentrated hydrochloric acid and the precipitate was collected by filtration and dried under vacuum at 50° C. to furnish 2.28 g (57%) of crude 6-ethoxy-2-phenyl-4(3H)-pyrimidinone as a yellow solid 1 H-NMR (d6-DMSO) δ 1.35(3H,t), 4.33(2H,q), 5.60(1H,s), 7.50(3H,m), 8.2(2H,m).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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